5-BenzylBenzydamineHydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Metabolism of Synthetic Cannabinoids : Research has shown the metabolism of synthetic cannabinoids, with metabolites generated by N-dealkylation and hydroxylation being predominant. This suggests potential applications in forensic toxicology and drug metabolism studies (Li et al., 2018).

Corrosion Inhibition : Another study demonstrates the use of similar compounds in inhibiting steel corrosion in oilfield acidizing environments, indicating applications in materials science and engineering (Ituen & Asuquo, 2017).

Synthetic Methodologies : The generation of a structurally diverse library through alkylation and ring closure reactions using a related compound highlights the versatility of such compounds in synthetic organic chemistry to create a variety of functional molecules (Roman, 2013).

Mecanismo De Acción

Target of Action

5-BenzylBenzydamine Hydrochloride, also known as Benzydamine, is a locally-acting Non-Steroidal Anti-Inflammatory Drug (NSAID) with combined local anesthetic and analgesic properties . It primarily targets inflamed tissues, providing symptomatic relief of pain in acute sore throat and oropharyngeal mucositis caused by radiation therapy .

Mode of Action

Benzydamine selectively binds to inflamed tissues . Despite being categorized as an NSAID, it demonstrates various mechanisms of action that differ from those of traditional aspirin-like NSAIDs . It has local anesthetic and analgesic properties, which facilitate its mechanism of action as an effective locally-acting NSAID .

Biochemical Pathways

It has been suggested that it has a notable in vitro antibacterial activity and shows synergism in combination with other antibiotics, especially tetracyclines, against antibiotic-resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa .

Pharmacokinetics

Benzydamine is characterized as a drug of relatively low systemic clearance (ca. 160 ml min-1) but high volume of distribution (ca. 1101); the apparent terminal half-life in plasma is ca. 8 h . It is well absorbed after oral administration, as indicated by a mean systemic availability of 87 per cent . Absorption of the drug is low (less than 10 per cent of the dose) after its use as a mouthwash, or after its application as dermal cream and vaginal douche preparations .

Result of Action

The result of Benzydamine’s action is the relief of painful inflammatory conditions. When used as a mouthwash or spray, it may be used to treat traumatic conditions like pharyngitis following tonsillectomy or the use of a naso-gastric tube, inflammatory conditions like pharyngitis, aphthous ulcers and oral ulceration due to radiation therapy, dentistry operations and procedures, or more general conditions like sore throat, sore tongue, sore gums, mouth ulcers, or discomfort caused by dentures . When used as a topical cream, it may be employed to relieve symptoms associated with painful inflammatory conditions of the musculoskeletal system .

Análisis Bioquímico

Biochemical Properties

5-BenzylBenzydamineHydrochloride interacts with various enzymes and proteins in the body. It is a weak base, unlike aspirin-like NSAIDs which are acids or metabolised to acids . This unique property facilitates its mechanism of action as an effective locally-acting NSAID .

Cellular Effects

The compound exerts its effects on various types of cells and cellular processes. It is used topically for pain relief and anti-inflammatory treatment of the mouth, throat, or musculoskeletal system

Molecular Mechanism

This compound exerts its effects at the molecular level. Although the indazole analogue benzydamine is a non-steroidal anti-inflammatory drug (NSAID), it has various physicochemical properties and pharmacologic activities that are different from those of traditional aspirin-like NSAIDs but facilitate benzydamine’s mechanism of action as an effective locally-acting NSAID with local anaesthetic and analgesic properties .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-((1,5-Dibenzyl-1H-indazol-3-yl)oxy)-N,N-dimethylpropan-1-amine hydrochloride' involves the reaction of 1,5-dibenzyl-3-nitro-1H-indazole with N,N-dimethylpropan-1-amine followed by reduction of the nitro group and subsequent reaction with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "1,5-dibenzyl-3-nitro-1H-indazole", "N,N-dimethylpropan-1-amine", "Hydrochloric acid" ], "Reaction": [ "Step 1: Reaction of 1,5-dibenzyl-3-nitro-1H-indazole with N,N-dimethylpropan-1-amine in the presence of a suitable solvent and catalyst to form 3-((1,5-Dibenzyl-1H-indazol-3-yl)oxy)-N,N-dimethylpropan-1-amine", "Step 2: Reduction of the nitro group in the intermediate product using a suitable reducing agent such as palladium on carbon or hydrogen gas to form 3-((1,5-Dibenzyl-1H-indazol-3-yl)oxy)-N,N-dimethylpropan-1-amine", "Step 3: Reaction of the intermediate product with hydrochloric acid to form the hydrochloride salt of the final product, '3-((1,5-Dibenzyl-1H-indazol-3-yl)oxy)-N,N-dimethylpropan-1-amine hydrochloride'" ] } | |

Número CAS |

1797879-37-8 |

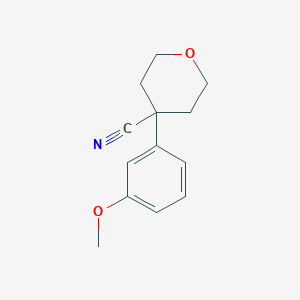

Fórmula molecular |

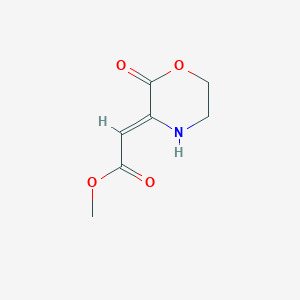

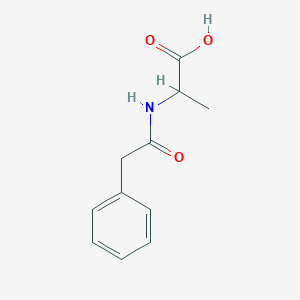

C26H29N3O |

Peso molecular |

399.5 g/mol |

Nombre IUPAC |

3-(1,5-dibenzylindazol-3-yl)oxy-N,N-dimethylpropan-1-amine |

InChI |

InChI=1S/C26H29N3O/c1-28(2)16-9-17-30-26-24-19-23(18-21-10-5-3-6-11-21)14-15-25(24)29(27-26)20-22-12-7-4-8-13-22/h3-8,10-15,19H,9,16-18,20H2,1-2H3 |

Clave InChI |

KIODMZRQIHVXEE-UHFFFAOYSA-N |

SMILES |

CN(C)CCCOC1=NN(C2=C1C=C(C=C2)CC3=CC=CC=C3)CC4=CC=CC=C4.Cl |

SMILES canónico |

CN(C)CCCOC1=NN(C2=C1C=C(C=C2)CC3=CC=CC=C3)CC4=CC=CC=C4 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3s,8As)-3-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B3110335.png)

![ethyl 1-[2-hydroxy-2-(2-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B3110342.png)

![benzyl N-[6-(2-hydroxyethylamino)hexyl]carbamate](/img/structure/B3110402.png)